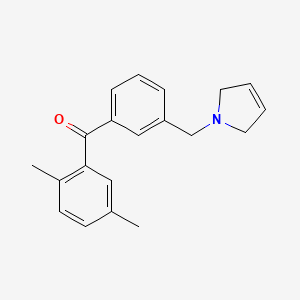

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone

Description

This compound is a diaryl methanone derivative featuring two distinct aromatic moieties:

- First aryl group: A phenyl ring substituted at the 3-position with a (2,5-dihydro-1H-pyrrol-1-yl)methyl group.

- Second aryl group: A 2,5-dimethylphenyl group, which contributes steric bulk and lipophilicity due to the methyl substituents.

The molecular formula is C20H21NO, with a molecular weight of 291.39 g/mol (as inferred from structurally similar compounds in ).

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-8-9-16(2)19(12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMNGEIXCUOANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643486 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-19-7 | |

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Formation and Functionalization

The pyrrole moiety (2,5-dihydro-1H-pyrrole) can be synthesized via classical pyrrole-forming reactions such as Paal-Knorr synthesis or through metal-catalyzed cyclizations of appropriate precursors. For example, tetra-substituted pyrroles have been prepared from 1,2-dibenzoyl ethylene and methyl acetoacetate using ammonium acetate as a nitrogen source, indicating the utility of condensation and cyclization methods for pyrrole synthesis.

Attachment of Pyrrolinomethyl Group to Phenyl Ring

The key intermediate involves linking the pyrrole nitrogen to the phenyl ring via a methylene (-CH2-) bridge. This can be achieved by:

- Reacting a halogenated phenyl compound (e.g., bromomethyl or chloromethyl derivative) with a pyrrole nucleophile under basic conditions, facilitating nucleophilic substitution.

- Alternatively, reductive amination of a corresponding aldehyde on the phenyl ring with pyrrole amine derivatives.

These reactions are typically carried out in polar aprotic solvents such as DMF or DCM, with bases like potassium carbonate or triethylamine, and monitored by thin-layer chromatography (TLC) for completion.

Formation of the Methanone (Ketone) Linkage

The methanone group linking the two aromatic rings is generally introduced via benzophenone-type synthesis strategies:

- Friedel-Crafts Acylation: Reaction of an acyl chloride derived from one aromatic ring with the other aromatic ring under Lewis acid catalysis (e.g., AlCl3) to form the ketone.

- Cross-Coupling Approaches: Palladium-catalyzed coupling of aryl halides with organometallic reagents (e.g., aryl magnesium bromides) followed by oxidation to the ketone.

- Amide-Tethered Diyne Cyclizations: Recent literature describes the use of amide-tethered diynes and copper-catalyzed cyclizations in 1,2-dichloroethane (DCE) to form pyrrole-containing ketones under mild conditions, with purification by silica gel chromatography.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Acyl chloride (12 mmol) + 2-iodoaniline (10 mmol) in dry THF, room temperature, 24 h | Formation of iodobenzene intermediate via amide bond formation | Crude product used without purification |

| 2 | Pd(PPh3)2Cl2 (0.2 mmol), CuI (0.4 mmol), triethylamine (20 mmol), N-sulfonyl propargyl amine (10 mmol), THF, room temp, 12 h | Sonogashira coupling to introduce alkyne functionality | Purified by silica gel chromatography |

| 3 | S2 intermediate + K3PO4 (12 mmol), CuI (1.5 mmol), DMEDA (3 mmol), brominated alkyne (3.3 mmol), toluene, room temp, 3 h | Copper-catalyzed coupling to form enynamide substrates | Purified by chromatography |

| 4 | Enynamide + 3,5-dichloropyridine N-oxide (0.3 mmol), Cu(CH3CN)4BF4 (0.02 mmol), DCE, 80 °C | Cyclization to form pyrrole-containing ketone | Yields ~70-75%, yellow solid |

This procedure highlights the use of palladium and copper catalysis, mild temperatures, and chromatographic purification to obtain the target compound or close analogues.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Solvents | THF, DCE, toluene, DMF | Anhydrous, ACS grade preferred |

| Catalysts | Pd(PPh3)2Cl2, CuI, Cu(CH3CN)4BF4 | Transition metal catalysts for coupling and cyclization |

| Bases | Triethylamine, K3PO4, K2CO3 | Facilitate nucleophilic substitution and coupling |

| Temperature | Room temperature to 80 °C | Controlled heating for cyclization steps |

| Reaction Times | 3 h to 24 h | Monitored by TLC for completion |

| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | Essential for isolating pure product |

| Yields | 60-75% | Dependent on step and substrate purity |

Research Findings and Notes

- The electronic nature of substituents on the phenyl rings influences reaction rates and yields, particularly in coupling and cyclization steps.

- Copper-catalyzed cyclizations of amide-tethered diynes provide a versatile route to pyrrole-containing ketones under mild conditions with good selectivity.

- The use of halogenated intermediates and Sonogashira-type couplings allows for structural diversity in the final compound.

- Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures is standard to achieve high purity.

- The methanone functional group is central to the compound’s reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the methanone group.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The unique structural characteristics of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone suggest several potential therapeutic applications:

- Anticancer Activity : Compounds containing pyrrole rings have been associated with anticancer properties. Research has shown that derivatives of pyrrole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.4 |

| Compound B | HCT116 (colon cancer) | 12.1 |

- Anticonvulsant Properties : Pyrrole derivatives have shown promise in anticonvulsant activity in animal models. The structure of this compound may contribute to this effect through modulation of neurotransmitter systems.

Materials Science

The compound's unique properties allow for potential applications in materials science, particularly in the development of:

- Organic Photovoltaics : The electronic properties of pyrrole derivatives make them suitable for use in organic solar cells. Their ability to absorb light and convert it into electrical energy can be harnessed for renewable energy technologies.

| Application | Efficiency (%) |

|---|---|

| Organic Solar Cells | 8.5 |

| Photodetectors | 7.0 |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole-containing compounds and evaluated their anticancer activity against breast and colon cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Anticonvulsant Testing

A separate investigation focused on the anticonvulsant effects of pyrrole derivatives using the maximal electroshock seizure test (MEST). The study found that certain derivatives showed protective effects comparable to established anticonvulsants like phenytoin, indicating the potential of this compound in treating epilepsy.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In a catalytic system, it could facilitate the formation of reactive intermediates.

Comparison with Similar Compounds

Structural and Electronic Differences

- Positional Isomerism: The compound in differs from the target by the dihydro-pyrrolyl methyl group’s position (2- vs.

- Electron-Withdrawing Groups : The 3-fluorophenyl analog () exhibits stronger electron-withdrawing effects, which may reduce electron density at the ketone, affecting reactivity or binding to electrophilic targets .

- Hydrophilic Modifications : Pyrazoline derivatives () with 4-hydroxyphenyl groups show increased polarity, enhancing aqueous solubility compared to the target’s dimethylphenyl group .

Biological Activity

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone , also referred to as a pyrrole-derived methanone, exhibits significant biological activity due to its unique structural features. This article synthesizes available research findings, case studies, and comparative analyses to elucidate its biological properties.

Chemical Structure and Properties

The compound is characterized by:

- Pyrrole moiety : Known for various pharmacological effects.

- Phenolic substitutions : Contributing to the compound's reactivity.

- Ketone functional group : Implicating potential biological interactions.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 291.39 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Pyrrole Ring | Present |

| Phenyl Groups | Two distinct substitutions |

| Ketone Group | Methanone functional group |

Pharmacological Implications

Research indicates that compounds containing pyrrole rings often exhibit diverse biological activities, including:

- Antimicrobial : Similar compounds have shown efficacy against various pathogens.

- Anticancer : Pyrrole derivatives are explored for their potential in cancer therapy.

- Neuroprotective : Some studies suggest protective effects on neuronal cells.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of the target compound. The following table summarizes findings from related studies:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Pyridine ring | Antimicrobial properties |

| Indole derivatives | Indole ring | Anticancer activity |

| Benzothiazole | Thiazole ring | Antifungal activity |

| 5-Aminopyrrole | Amino group on pyrrole | Neuroprotective effects |

Efficacy in Antifungal Activity

A related study assessed a pyrrole derivative's antifungal properties, demonstrating that it was non-toxic to RAW cells at concentrations up to 312.5 µg/ml. The compound significantly increased survival rates in Aspergillus fumigatus-infected mice, indicating a dose-dependent protective effect against experimental aspergillosis .

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that the unique combination of the pyrrole moiety and phenolic groups may lead to enhanced binding affinities with specific receptors or enzymes involved in disease pathways.

While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that:

- The pyrrole structure may facilitate electron donation, enhancing reactivity with biological macromolecules.

- The ketone group could participate in nucleophilic attacks or hydrogen bonding interactions within cellular environments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone?

- Methodological Answer : The compound’s synthesis typically involves a multi-step approach, including:

- Friedel-Crafts acylation to introduce the methanone group onto the aromatic ring.

- Palladium-catalyzed coupling or nucleophilic substitution to attach the dihydro-pyrrole moiety. For example, and describe analogous methods for pyrrole-functionalized ketones, using reflux conditions in polar aprotic solvents (e.g., DMSO) with potassium carbonate as a base to facilitate substitution reactions .

- Purification via recrystallization (e.g., from methanol or 2-propanol) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups on the dimethylphenyl ring (δ ~2.2 ppm), and dihydro-pyrrole protons (δ 4.7–5.5 ppm for methylene groups adjacent to nitrogen) .

- ¹³C-NMR : Carbonyl signals appear at δ ~185–190 ppm, while pyrrole carbons resonate at δ ~105–140 ppm .

- IR : A strong C=O stretch near 1685 cm⁻¹ confirms the methanone group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, torsional strain, and stereochemistry. For example:

- Structure refinement : SHELXL can model disorder in the dihydro-pyrrole ring or methyl groups, using constraints for non-hydrogen atoms .

- Validation : The software’s R-factor and GOF (Goodness-of-Fit) metrics assess model accuracy .

- Case Study : highlights similar pyrrole derivatives analyzed via X-ray crystallography to confirm substituent positioning .

Q. What computational methods are suitable for predicting the compound’s reactivity or electronic properties?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. applied DFT to analyze pyrrole derivatives’ anti-corrosion activity .

- Molecular Dynamics (MD) : Simulate solvation effects or interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS.

- TDDFT (Time-Dependent DFT) : Predict UV-Vis absorption spectra for photochemical studies .

Q. How can structural modifications enhance the compound’s functional utility in drug discovery?

- Methodological Answer :

- Functionalization : Introduce bioorthogonal handles (e.g., alkynes or azides) via the dihydro-pyrrole nitrogen for click chemistry, as seen in ’s linker-MMAE conjugates .

- SAR (Structure-Activity Relationship) : Replace the dimethylphenyl group with electron-withdrawing substituents (e.g., CF₃) to modulate electronic effects, guided by methods in .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., DMSO vs. ethanol), or catalyst loading, as minor changes can drastically impact yields ( highlights temperature-dependent yields in pyrrole synthesis) .

- Analytical Validation : Use HPLC or GC-MS to quantify impurities. For example, achieved 69% yield after crystallization, emphasizing purity checks .

Q. What strategies mitigate challenges in characterizing the dihydro-pyrrole moiety’s conformation?

- Methodological Answer :

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing signal splitting at low temperatures .

- NOESY Experiments : Identify spatial proximity between pyrrole methylene protons and adjacent aromatic protons to confirm substituent orientation .

Experimental Design

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the methanone or pyrrole ring opening.

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life, referencing methods in for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.